tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Description
tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at the 3-position with an azepane sulfonyl group and at the 1-position with a tert-butyl acetate moiety. The molecular formula is C₁₈H₂₈N₂O₅S, with a molecular weight of 396.49 g/mol. This compound is likely of interest in medicinal chemistry, particularly in protease or kinase inhibition, given the structural resemblance to bioactive dihydropyridinone derivatives .
Properties
IUPAC Name |
tert-butyl 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-17(2,3)24-15(20)13-18-10-8-9-14(16(18)21)25(22,23)19-11-6-4-5-7-12-19/h8-10H,4-7,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUDJDXGCGAIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 3-(azepan-1-ylsulfonyl)-2-oxopyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
tert-butyl 2-(6-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 1565932-23-1)
This compound (C₁₁H₁₅ClN₂O₃, MW: 260.06 g/mol) shares the tert-butyl acetate and dihydropyridinone backbone but substitutes the 6-position with a chlorine atom instead of the 3-azepane sulfonyl group in the target compound . Key differences include:
- Physicochemical Properties: The azepane sulfonyl group increases molecular weight by ~136.43 g/mol and likely reduces solubility in nonpolar solvents due to its polar sulfonamide moiety.
| Property | Target Compound | 6-Chloro Analog |
|---|---|---|
| Molecular Formula | C₁₈H₂₈N₂O₅S | C₁₁H₁₅ClN₂O₃ |
| Molecular Weight (g/mol) | 396.49 | 260.06 |
| Substituent Position | 3-azepane sulfonyl | 6-chloro |
| Key Functional Groups | Sulfonamide, tert-butyl ester | Chloro, tert-butyl ester |
2-Oxoindoline Derivatives ()
Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide and IK (Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) share a 2-oxo heterocyclic core but differ in ring structure (indoline vs. dihydropyridinone). The indoline derivatives often exhibit extended conjugation due to the fused benzene ring, which may enhance UV absorption and redox activity. In contrast, the dihydropyridinone scaffold in the target compound offers a more flexible platform for sulfonyl group functionalization .
Sulfonamide-Containing Compounds
The azepane sulfonyl group in the target compound is structurally distinct from simpler sulfonamides (e.g., benzenesulfonamides). For example, 3-(2-Oxo-cyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one (Compound G in ) uses a cyclohexylmethyl group for lipophilic interactions, whereas the azepane sulfonyl group may balance hydrophobicity and polarity .
Research Findings and Implications
- Synthetic Accessibility : The tert-butyl ester group in both the target compound and its 6-chloro analog simplifies synthesis by acting as a protecting group for carboxylic acids during nucleophilic substitution reactions .
- Biological Relevance: Dihydropyridinones are known intermediates in drug discovery. The 6-chloro analog’s smaller size may favor membrane permeability, while the target compound’s sulfonamide group could enhance target binding specificity, as seen in sulfonamide-based kinase inhibitors .
- Crystallographic Analysis : Structural studies of similar compounds (e.g., 2-oxoindoline derivatives) often employ SHELX software for refinement, suggesting that the target compound’s crystal structure could be resolved using SHELXL or SHELXTL .
Biological Activity
tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 403.5 g/mol
This structure features a tert-butyl group attached to a dihydropyridine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research indicates that derivatives of this compound can effectively target cancer cells while minimizing toxicity to normal cells .
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can influence signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell viability and increased apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies report that it exhibits significant inhibitory effects on bacterial strains, suggesting potential applications in treating infections .
Study 1: Anticancer Efficacy
A study published in PubMed explored the efficacy of various prodrugs derived from glutamine antagonists like DON. Among these, a derivative similar to this compound showed promising results with improved solubility and tumor targeting capabilities. This study emphasized the importance of structural modifications to enhance therapeutic profiles .
Study 2: Antimicrobial Effects
Another research effort focused on the antimicrobial properties of related compounds. The findings indicated that modifications to the azepane sulfonamide structure could enhance activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
